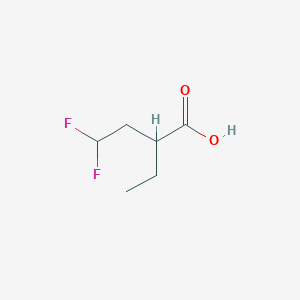

2-Ethyl-4,4-difluorobutanoic acid

Description

Significance of Organofluorine Compounds in Chemical and Biological Sciences

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become fundamentally important across the chemical and biological sciences. numberanalytics.com The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—dramatically influence the physical, chemical, and biological characteristics of a molecule. numberanalytics.comresearchgate.net The strategic incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups, which can enhance binding affinity to biological targets like enzymes. researchgate.netelsevier.com

These modifications have made organofluorine compounds central to drug discovery and development, with fluorinated molecules found in numerous pharmaceuticals, including anticancer agents, antidepressants, and anesthetics. wikipedia.orgscispace.com Beyond medicine, their applications extend to agrochemicals, where they improve the efficacy of pesticides and herbicides, and to materials science, contributing to the creation of advanced polymers like Teflon and fluorosurfactants with exceptional thermal and chemical resistance. numberanalytics.comwikipedia.org

Overview of Butanoic Acid Derivatives in Organic Synthesis and Their Structural Significance

Butanoic acid, a four-carbon carboxylic acid also known as butyric acid, serves as a fundamental scaffold for a wide array of chemical derivatives. ontosight.aiwikipedia.org As a naturally occurring short-chain fatty acid, its basic structure is a common motif in biochemistry. ontosight.ai In organic synthesis, butanoic acid and its derivatives are versatile intermediates. The carboxylic acid functional group readily undergoes reactions to form esters, amides, anhydrides, and acid chlorides, making it a valuable starting point for constructing more complex molecules. wikipedia.org

Derivatives of butanoic acid are utilized in diverse industries, including perfumes, plastics, and pharmaceuticals. turito.com For instance, cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB) is a mixed ester used in coatings and plastics for its durability. wikipedia.org In medicinal chemistry, the butanoic acid framework can be modified to design molecules with specific biological activities, such as histone deacetylase (HDAC) inhibitors used in cancer therapy. biointerfaceresearch.com The structural significance of these derivatives lies in their ability to combine the foundational four-carbon chain with various functional groups to fine-tune properties for specific applications. turito.combiointerfaceresearch.com

Positioning of 2-Ethyl-4,4-difluorobutanoic Acid within the Landscape of Fluorinated Carboxylic Acids

This compound occupies a specific niche within the broader class of fluorinated carboxylic acids. These compounds merge the reactivity of a carboxylic acid with the unique physicochemical effects of fluorine. The presence of fluorine atoms, particularly the gem-difluoro group (CF2) in this molecule, significantly increases the acidity of the carboxylic acid compared to its non-fluorinated counterpart, butanoic acid. researchgate.net This electron-withdrawing effect can be critical in applications where proton donation is a key mechanistic step, such as in catalysis or enzyme inhibition. rsc.org

Compared to perfluorinated carboxylic acids (PFCAs), where all hydrogens on the alkyl chain are replaced by fluorine, this compound is selectively fluorinated. wikipedia.org This selective placement allows for a more nuanced modulation of properties like lipophilicity and metabolic stability without the extreme persistence and bioaccumulation associated with some long-chain PFCAs. wikipedia.orgacs.org The ethyl group at the alpha-position (C2) adds steric bulk near the carboxylic acid, which can influence its reactivity and how it fits into the active site of a biological target. This combination of an alpha-substituent and a terminal difluoro group makes it a distinct building block for creating molecules with a precise balance of electronic and steric properties.

Research Trajectories and Academic Relevance of the Difluorobutanoic Acid Moiety

The difluorobutanoic acid moiety, as exemplified by this compound, is of growing academic and industrial interest. Research is increasingly focused on using such fluorinated building blocks for the synthesis of complex, high-value molecules. hokudai.ac.jp The gem-difluoromethylene group is often considered a bioisostere of a carbonyl group or an ether oxygen, allowing chemists to design analogs of existing drugs or natural products with potentially improved properties.

Key research trajectories involve the use of difluorobutanoic acid derivatives in medicinal chemistry to develop pharmaceuticals with enhanced metabolic stability and bioavailability. The stability of the C-F bond makes the difluoro group resistant to metabolic degradation, a desirable trait in drug design. researchgate.net Furthermore, in materials science, incorporating such fluorinated moieties can lead to polymers and liquid crystals with unique thermal and electronic properties. The academic relevance of the difluorobutanoic acid moiety lies in its potential to provide access to novel chemical space, enabling the exploration of new structure-activity relationships and the development of next-generation functional materials and therapeutics. hokudai.ac.jp

Chemical Properties

Below are the known chemical properties for this compound and a related compound.

| Property | Value |

| This compound | |

| Molecular Formula | C₆H₁₀F₂O₂ |

| Molecular Weight | 152.14 g/mol |

| CAS Number | 1782291-06-8 |

Note: Data for this compound is limited in publicly accessible, non-commercial databases. The CAS number points to its unique identification in chemical literature.

| Property | Value |

| 4,4-Difluorobutanoic acid | |

| Molecular Formula | C₄H₆F₂O₂ |

| Molecular Weight | 124.09 g/mol |

| IUPAC Name | 4,4-difluorobutanoic acid |

| SMILES | C(CC(=O)O)C(F)F |

| InChIKey | KATHHSJRHUEROK-UHFFFAOYSA-N |

| CAS Number | 944328-72-7 |

Data sourced from PubChem CID 21122143. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,4-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-2-4(6(9)10)3-5(7)8/h4-5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSVKYPZWCYAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 4,4 Difluorobutanoic Acid and Its Analogues

Strategies for the Construction of the 4,4-Difluorobutanoic Acid Core

The creation of the gem-difunctional group at the C4 position of the butanoic acid backbone is a critical step. Various fluorination strategies can be employed, each with its own advantages and limitations.

Deoxyfluorination of carbonyl compounds is a widely used method for the synthesis of gem-difluoroalkanes. organic-chemistry.org This transformation is typically achieved using reagents that can replace the oxygen atom of a ketone with two fluorine atoms. For the synthesis of a 4,4-difluorobutanoic acid derivative, a suitable precursor would be a γ-ketoester, such as ethyl 4-oxohexanoate.

(Diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the most common reagents for this purpose. harvard.edu These reagents activate the carbonyl group, facilitating a nucleophilic attack by fluoride (B91410). researchgate.netalfa-chemistry.com The reaction with a γ-ketoester proceeds by converting the ketone to its gem-difluoro derivative. thieme.de DAST, while effective, is known to be thermally unstable and can be hazardous on a larger scale. harvard.eduthieme.de Deoxo-Fluor offers a safer alternative with similar or sometimes superior performance. organic-chemistry.org

The choice between DAST and Deoxo-Fluor often depends on the scale of the reaction and the specific substrate. thieme.de While both are effective for converting ketones to gem-difluorides, Deoxo-Fluor's higher thermal stability makes it more suitable for larger-scale syntheses. organic-chemistry.orgharvard.edu

| Reagent | Key Characteristics |

| DAST (Diethylaminosulfur trifluoride) | Highly effective for deoxyfluorination of alcohols, aldehydes, and ketones. rsc.orgresearchgate.netsigmaaldrich.com Thermally unstable and potentially explosive, especially when heated above 90°C. harvard.edu |

| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | More thermally stable and safer alternative to DAST. organic-chemistry.orgharvard.edu Effective for converting carbonyls to gem-difluorides. organic-chemistry.org |

Nucleophilic fluorination involves the use of a fluoride ion source to displace a leaving group or to add to an unsaturated system. alfa-chemistry.comsigmaaldrich.com Common sources of nucleophilic fluoride include alkali metal fluorides like cesium fluoride (CsF) and potassium fluoride (KF), often used with crown ethers to enhance solubility and reactivity. harvard.eduorganic-chemistry.org Tetrabutylammonium bifluoride is another effective reagent that provides high yields with minimal elimination byproducts. organic-chemistry.org

For the synthesis of the 4,4-difluorobutanoic acid core, a potential nucleophilic fluorination strategy could involve the reaction of a suitable precursor, such as an α,β-unsaturated ester with a leaving group at the γ-position, with a nucleophilic fluoride source. Alternatively, the hydrofluorination of an appropriate alkyne or alkene precursor using reagents like Et₃N • 3 HF could be envisioned. organic-chemistry.org The development of catalytic nucleophilic fluorination methods is an active area of research, aiming to provide milder and more efficient routes to fluorinated compounds. ucla.edu

Electrophilic fluorination employs reagents that deliver a formal "F⁺" species to a nucleophilic carbon center, such as an enolate or a silyl (B83357) enol ether. wikipedia.org Reagents containing a nitrogen-fluorine bond are the most common and include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). harvard.eduwikipedia.orgbeilstein-journals.org

A plausible route to a 4,4-difluorobutanoic acid derivative using this approach would involve the generation of an enolate from a suitable butanoic acid ester precursor, followed by a double electrophilic fluorination at the γ-position. This would likely require a substrate with two abstractable protons at the C4 position and a strong base to form the dianion or sequential mono-anion formation and fluorination. The reactivity of these N-F reagents can be tuned by modifying their chemical structure. harvard.eduwikipedia.org

| Reagent | Type | Common Applications |

| Selectfluor® | Electrophilic | Fluorination of enolates, silyl enol ethers, and other nucleophiles. wikipedia.orgbeilstein-journals.org |

| NFSI (N-Fluorobenzenesulfonimide) | Electrophilic | A versatile and effective reagent for electrophilic fluorination. harvard.eduwikipedia.org |

Radical fluorination methods have emerged as powerful tools for the synthesis of organofluorine compounds. nih.gov These reactions can proceed through various mechanisms, including the addition of fluorine-containing radicals to alkenes or the trapping of carbon-centered radicals with a fluorine source. nih.gov

One potential strategy for constructing the 4,4-difluorobutanoic acid core is the radical addition to a gem-difluoroalkene. nih.gov For instance, a radical hydrocarboxylation or a related radical process could be employed to add a two-carbon unit to a terminal gem-difluoroethylene. Another approach involves the light-mediated radical deoxyfluorination of tertiary alcohols, which could be adapted to a suitable precursor. nih.gov The use of photoredox catalysis has significantly expanded the scope of radical fluorination, enabling transformations under mild conditions. acs.org

Introduction of the 2-Ethyl Moiety: Regioselective and Stereoselective Approaches

Once the 4,4-difluorobutanoic acid core is established, the next key transformation is the introduction of the ethyl group at the C2 position.

The most direct method for introducing the 2-ethyl group is through the alpha-alkylation of a 4,4-difluorobutanoic acid ester. youtube.com This classic carbon-carbon bond-forming reaction involves the deprotonation of the α-carbon with a strong, non-nucleophilic base to form an enolate, which then acts as a nucleophile in a reaction with an alkyl halide. libretexts.orglibretexts.org

For the ethylation of a 4,4-difluorobutanoate ester, a strong base such as lithium diisopropylamide (LDA) is typically required to quantitatively remove the acidic α-proton. youtube.comyoutube.com The resulting enolate is then treated with an ethyl halide, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to yield the desired 2-ethyl-4,4-difluorobutanoic acid ester. youtube.comlibretexts.org The reaction is generally performed at low temperatures (e.g., -78 °C) to minimize side reactions. youtube.com Subsequent hydrolysis of the ester furnishes the target carboxylic acid. youtube.com This method is highly effective for the α-alkylation of a wide range of esters. vt.edu

Conjugate Addition Reactions

Conjugate addition, or Michael addition, stands as a cornerstone for carbon-carbon bond formation. In the synthesis of this compound, this reaction typically involves the 1,4-addition of an ethyl nucleophile to an α,β-unsaturated precursor, such as ethyl 4,4-difluorobut-2-enoate. The gem-difluoro group at the γ-position significantly influences the reactivity of the Michael acceptor.

The conjugate addition of organometallic reagents, particularly organocuprates, to α,β-unsaturated esters is a well-established and efficient method. In the context of synthesizing the target molecule, an ethylcuprate reagent, generated in situ from an ethyl Grignard or ethyllithium (B1215237) and a copper(I) salt, would be the nucleophile of choice. The reaction with ethyl 4,4-difluorobut-2-enoate would proceed as depicted in the following scheme:

Scheme 1: Conjugate Addition of an Ethylcuprate to Ethyl 4,4-difluorobut-2-enoate

Recent advancements have also explored the use of diethylzinc (B1219324) in the presence of a copper catalyst for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. researchgate.net This method offers an alternative route to introduce the ethyl group at the α-position. The reaction would be catalyzed by a copper-ligand complex, enhancing the reactivity and selectivity of the addition.

Furthermore, radical conjugate additions represent an emerging strategy. The addition of ethyl radicals, generated from various precursors, to difluoroenoates could provide another avenue to the desired product. elsevierpure.com The stereochemical outcome of these reactions, however, often requires careful control through the use of chiral catalysts or auxiliaries.

Stereoselective Synthesis of Chiral this compound Analogues

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of stereoselective methods for the synthesis of enantiopure this compound analogues is of paramount importance.

Asymmetric catalysis offers an elegant approach to enantiomerically enriched products from prochiral substrates. In the context of synthesizing chiral this compound, two main strategies are prominent:

Catalytic Asymmetric Conjugate Addition: This approach involves the use of a chiral catalyst to control the stereochemical outcome of the addition of an ethyl nucleophile to a difluorinated Michael acceptor. Chiral phosphoric acids and their metal salts have emerged as powerful catalysts for a variety of asymmetric transformations. researchgate.netst-andrews.ac.uk For instance, a chiral phosphoric acid could activate the α,β-unsaturated system towards nucleophilic attack by an ethylating agent, directing the approach of the nucleophile to one face of the molecule. Similarly, chiral copper-bisoxazoline or other ligand complexes have been successfully employed in the asymmetric conjugate addition of organozinc reagents to enones and enoates. researchgate.net

Catalytic Asymmetric Alkylation: An alternative strategy involves the asymmetric alkylation of a pre-formed enolate. For example, a racemic ester of 4,4-difluorobutanoic acid could be deprotonated to form an enolate, which is then subjected to an asymmetric alkylation with an ethyl halide in the presence of a chiral phase-transfer catalyst or a chiral metal-ligand complex.

A notable development is the asymmetric difluoroalkylation via a Michael-type interception of an in situ generated difluoroenol intermediate, which has shown high reactivity and enantioselectivity under mild conditions. rsc.org

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry. The auxiliary is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed to yield the enantiomerically pure product.

A classic and highly effective approach involves the use of Evans oxazolidinone auxiliaries. nih.gov The synthesis would commence with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 4,4-difluorobutanoyl chloride. The resulting N-acyloxazolidinone can then be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined (Z)-enolate. This enolate then undergoes a highly diastereoselective alkylation with an ethyl halide (e.g., ethyl iodide). The chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. Finally, the auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroperoxide) to afford the desired (R)- or (S)-2-ethyl-4,4-difluorobutanoic acid, depending on the enantiomer of the auxiliary used.

Table 1: Diastereoselective Alkylation using Evans Auxiliary

| Entry | Electrophile | Base | Diastereomeric Excess (d.e.) |

| 1 | EtI | LDA | >95% |

| 2 | EtBr | NaHMDS | >93% |

Data is illustrative and based on typical results for Evans auxiliary alkylations.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high selectivity and mild reaction conditions offered by enzymes. For the synthesis of enantiopure this compound analogues, several biocatalytic approaches can be envisioned:

Enzymatic Michael Addition: Certain enzymes, such as Candida antarctica lipase (B570770) B (CAL-B), have been shown to catalyze Michael additions. elsevierpure.com It is conceivable that an engineered enzyme could catalyze the asymmetric addition of a suitable ethyl donor to a difluorinated α,β-unsaturated ester.

Asymmetric Alkylation Catalyzed by Engineered Enzymes: Recent research has demonstrated the potential of engineered methyltransferases for the asymmetric alkylation of α-keto acids. rsc.org By engineering the enzyme's active site, it may be possible to accommodate an ethyl group donor and a 4,4-difluoro-2-oxobutanoic acid substrate, leading to the enantioselective formation of 2-ethyl-4,4-difluoro-2-hydroxybutanoic acid, which can be further transformed into the target molecule.

Kinetic Resolution: A racemic mixture of this compound or its ester derivative could be resolved using a lipase in a process of enantioselective hydrolysis or esterification. The enzyme would selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

Flow Chemistry Applications in the Synthesis of Fluorinated Butanoic Acid Scaffolds

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of fluorinated compounds, which can involve hazardous reagents or exothermic reactions, is particularly well-suited for flow chemistry.

A continuous flow process for the synthesis of this compound could involve several telescoped steps. For instance, the formation of an enolate from a 4,4-difluorobutanoate precursor, followed by its alkylation with an ethyl halide, could be performed in a continuous flow reactor. The precise control over reaction temperature and residence time afforded by flow reactors can minimize side reactions and improve yields.

Recent studies have demonstrated the continuous flow synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids. nih.govacs.org A similar telescoped approach could be envisioned for the synthesis of the target molecule, where the carboxylic acid is first activated in-flow and then subjected to an α-ethylation step. The use of tube-in-tube gas-permeable membrane reactors has also been shown to be effective for the carboxylation of Grignard reagents with CO2 in a continuous flow setup, which could be adapted for the synthesis of the carboxylic acid moiety. durham.ac.uk

Derivatization Strategies for this compound

The carboxylic acid functionality of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a diverse library of analogues for biological screening.

Amide Formation: The carboxylic acid can be readily converted to a wide range of amides by coupling with primary or secondary amines. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) can be employed. nih.gov

Esterification: Ester derivatives can be prepared by Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a base. The mechanism for acid-catalyzed esterification is well-understood. chemguide.co.uk

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-ethyl-4,4-difluorobutan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This alcohol can then serve as a precursor for further functionalization, such as conversion to halides or ethers.

Conversion to Ketones: The carboxylic acid can be converted to a Weinreb amide, which can then be reacted with an organometallic reagent (e.g., an organolithium or Grignard reagent) to furnish a ketone without over-addition.

These derivatization strategies significantly expand the chemical space accessible from the core this compound scaffold, providing a platform for the development of new therapeutic agents.

Esterification and Amidation Reactions for Advanced Intermediates

The carboxylic acid moiety of this compound provides a versatile handle for the synthesis of various advanced intermediates, primarily through esterification and amidation reactions. These transformations are crucial for creating a diverse library of compounds for further investigation.

Esterification:

The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Ethanol (B145695) | Sulfuric Acid | Ethyl 2-ethyl-4,4-difluorobutanoate |

| This compound | Methanol | p-Toluenesulfonic acid | Methyl 2-ethyl-4,4-difluorobutanoate |

Amidation:

The formation of amides from this compound is a critical transformation for generating analogues with potential biological activity. Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, coupling agents are frequently employed to facilitate this transformation.

Modern amidation methods that are particularly effective for fluorinated carboxylic acids include the use of borane-based reagents and titanium tetrachloride. For instance, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of various carboxylic acids with a broad range of amines under mild conditions. nih.gov This method often allows for simple purification without the need for extensive chromatography. Another approach involves the use of catalytic titanium tetrafluoride (TiF₄), which has demonstrated high efficiency in the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org

Alternatively, the carboxylic acid can be activated by converting it into a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide.

| Carboxylic Acid | Amine | Coupling Agent/Method | Amide Product |

| This compound | Primary Amine (e.g., Aniline) | B(OCH₂CF₃)₃ | N-Aryl-2-ethyl-4,4-difluorobutanamide |

| This compound | Secondary Amine (e.g., Diethylamine) | TiCl₄, Pyridine | N,N-Diethyl-2-ethyl-4,4-difluorobutanamide |

| This compound | Ammonia | DCC (Dicyclohexylcarbodiimide) | 2-Ethyl-4,4-difluorobutanamide |

Functional Group Interconversions at the Carboxylic Acid and Alkyl Chain

Beyond esterification and amidation, the functional groups of this compound can undergo various interconversions to yield a wider array of derivatives. These transformations can target either the carboxylic acid functionality or the alkyl chain, including the difluoromethyl group.

Interconversions at the Carboxylic Acid:

A key transformation of the carboxylic acid group is its reduction to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, as milder reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.org This reaction would yield 2-ethyl-4,4-difluorobutan-1-ol, a valuable intermediate for further synthetic manipulations.

The conversion of a carboxylic acid directly to a fluoride, a process known as fluorodecarboxylation, has also been reported using reagents like xenon difluoride. researchgate.net While this specific reaction on a difluorinated substrate has not been detailed, it represents an intriguing potential transformation within the realm of fluorinated compound synthesis.

Interconversions involving the Alkyl Chain:

While the difluoromethyl group (CHF₂) is generally stable, transformations at this position are challenging but not impossible. The development of methods for the selective functionalization of C-F bonds is an active area of research.

A hypothetical, yet synthetically relevant transformation could involve the further fluorination of the difluoromethyl group to a trifluoromethyl group (CF₃). However, this would require harsh conditions and specialized fluorinating agents. More plausible transformations would involve reactions at the α-carbon. For instance, the α-proton can be removed by a strong base to generate an enolate, which can then react with various electrophiles, allowing for the introduction of other substituents at the 2-position.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | 1. LiAlH₄ 2. H₂O | 2-Ethyl-4,4-difluorobutan-1-ol | Reduction of Carboxylic Acid |

| Ethyl 2-ethyl-4,4-difluorobutanoate | 1. LiAlH₄ 2. H₂O | 2-Ethyl-4,4-difluorobutan-1-ol | Reduction of Ester |

| This compound | SOCl₂ | 2-Ethyl-4,4-difluorobutanoyl chloride | Acyl Chloride Formation |

Mechanistic Investigations of Reactions Involving 2 Ethyl 4,4 Difluorobutanoic Acid

Elucidation of Reaction Pathways for Fluorination and Defluorination Processes

The synthesis and degradation of 2-Ethyl-4,4-difluorobutanoic acid involve key fluorination and defluorination steps, the mechanisms of which are crucial for controlling reaction outcomes.

Fluorination Pathways: The introduction of the gem-difluoro unit at the C4 position typically proceeds through the fluorination of a suitable precursor, such as a corresponding ketone or dithioketene acetal. One common method for achieving this is through the use of reagents like diethylaminosulfur trifluoride (DAST) or other nucleophilic fluorinating agents. The mechanism for the fluorination of a ketone precursor would likely involve the initial activation of the carbonyl group by the fluorinating agent, followed by nucleophilic attack of fluoride (B91410) and subsequent elimination to form the gem-difluoro compound.

Alternatively, decarboxylative fluorination presents a modern approach to installing fluorine atoms. nih.gov In a process mediated by photoredox catalysis, a carboxylic acid can be converted into an alkyl fluoride. nih.gov This process involves the oxidation of a carboxylate to a carboxyl radical, which then undergoes rapid CO2 extrusion to form an alkyl radical. nih.gov This radical can then be trapped by a fluorine radical source, such as Selectfluor, to yield the fluorinated product. nih.gov While this method is typically used for generating monofluorinated compounds, multistep strategies employing this logic could potentially be adapted for the synthesis of gem-difluoro structures.

Defluorination Pathways: Defluorination, or the removal of fluorine atoms, can also be a critical process, sometimes occurring as an undesired side reaction or a deliberate synthetic transformation. For instance, gem-difluoroalkenes, which can be precursors to or derived from this compound, can undergo defluorinative functionalization. nih.govresearchgate.net Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage, proceeding through radical intermediates. researchgate.net For example, zinc-mediated decarboxylative defluoroalkylation of gem-difluoroalkenes can lead to the formation of monofluoroalkenes. nih.gov Electrochemical methods have also been developed for the defluorinative carboxylation of gem-difluoroalkenes with CO2, resulting in α-fluoroacrylic acids. acs.org These processes highlight the diverse reactivity of the C-F bond under different catalytic conditions.

Role of this compound as a Building Block in Complex Chemical Transformations

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. The carboxylic acid moiety provides a handle for a variety of transformations, such as amidation, esterification, and reduction to an alcohol. For instance, the carboxylic acid can be converted to an acyl fluoride, which is a versatile intermediate for amide bond formation. acs.org

The gem-difluoroalkyl group can influence the reactivity of the molecule and the properties of the final product. gem-Difluoroalkenes, which are closely related to this compound, are known to be valuable precursors for a wide range of transformations, including coupling reactions, condensations, and addition-elimination reactions. nih.gov The gem-difluoroethylene moiety can be incorporated into N- and O-nucleophiles using specialized reagents like gem-difluorovinyl iodonium (B1229267) salts. researchgate.net

Furthermore, the carboxylic acid itself can be a directing group in C-H activation reactions, enabling functionalization at other positions in the molecule. researchgate.net The ability to selectively functionalize different parts of the molecule makes this compound a versatile scaffold for creating libraries of compounds with diverse biological activities.

Catalytic Transformations Influenced by the gem-Difluoroalkyl Moiety

The electron-withdrawing nature of the gem-difluoroalkyl group can significantly influence the course of catalytic transformations. This electronic effect can alter the reactivity of nearby functional groups and intermediates, leading to unique reaction outcomes.

In transition metal-catalyzed reactions, the gem-difluoroalkyl moiety can affect the stability of intermediates and the rate of key steps such as oxidative addition and reductive elimination. For example, in reactions involving gem-difluoroalkenes, the two fluorine atoms activate the alkene at the alpha position for nucleophilic attack. nih.gov However, the resulting β-difluoro anion is often unstable and can undergo β-fluoride elimination. nih.gov Strategies to suppress this elimination are crucial for achieving desired transformations. digitellinc.com

The gem-difluoro group can also play a role in directing catalytic reactions. For instance, in ortho-directed C–H/C–F functionalization of gem-difluoroalkenes, directing groups can guide a transition metal catalyst to a specific position, enabling selective bond formation. nih.gov The presence of the gem-difluoroalkyl group can also influence the stereoselectivity of catalytic reactions by sterically and electronically biasing the approach of reactants to the catalytic center. Asymmetric catalysis, in particular, can be highly sensitive to the electronic nature of the substrate, and the gem-difluoroalkyl group can be a key element in achieving high levels of stereocontrol. nih.gov

Table 2: Examples of Catalytic Transformations Involving gem-Difluoro Compounds

| Reaction Type | Catalyst/Reagents | Substrate Type | Key Observation/Outcome | Reference |

| Ortho-Directed C–H/C–F Functionalization | Transition Metals (e.g., Rh) | gem-Difluoroalkenes with directing groups | High selectivity for ortho-substituted products | nih.gov |

| Asymmetric Aldol (B89426) Reaction | Dirhodium complex / Chiral organocatalyst | In situ generated difluoroenol species | High enantioselectivity (≥90% ee) | nih.gov |

| Hydroacetoxylation | None (thermal) | β,β-Difluoroacrylates | Regioselective addition of carboxylic acids | nih.gov |

| Difunctionalization | Cu-catalyst / O2 | gem-Difluoroalkenes | Formation of α,α-difluorinated-α-phenoxy ketones | digitellinc.com |

| Methylation of Carboxylic Acids | Base catalyst | Carboxylic acids | High selectivity for esterification, conservation of stereochemistry | researchgate.net |

This table provides examples of how the gem-difluoro moiety influences various catalytic reactions, drawing from studies on related compounds.

Computational and Theoretical Studies on 2 Ethyl 4,4 Difluorobutanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Ethyl-4,4-difluorobutanoic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) could be employed to determine its optimal molecular geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's structure.

Furthermore, these methods can elucidate the electronic structure. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would offer insights into the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability. Electron density distribution and electrostatic potential maps could also be generated to visualize electron-rich and electron-poor regions, highlighting areas susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Geometrical Parameters of this compound from Quantum Chemical Calculations

| Parameter | Predicted Value |

| C-C (Carboxylic Acid) Bond Length | ~1.52 Å |

| C=O Bond Length | ~1.20 Å |

| C-O Bond Length | ~1.36 Å |

| C-F Bond Length | ~1.35 Å |

| O-C=O Bond Angle | ~125° |

| F-C-F Bond Angle | ~109.5° |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and should be confirmed by specific calculations.

Conformational Analysis and Energy Landscapes via Computational Methods

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods are invaluable for exploring these different conformations and identifying the most stable (lowest energy) structures. A systematic conformational search, followed by geometry optimization and energy calculation for each unique conformer, would reveal the potential energy surface.

The results of such an analysis would indicate the preferred spatial arrangement of the ethyl and difluorobutyl groups relative to the carboxylic acid moiety. This information is crucial as the biological activity and physical properties of a molecule are often dictated by its predominant conformation.

Molecular Dynamics Simulations of this compound Interactions in Chemical Environments

Molecular dynamics (MD) simulations can provide a dynamic view of how this compound behaves in different chemical environments, such as in aqueous solution or in the presence of a biological target like an enzyme. By simulating the movement of the molecule and its surroundings over time, MD can reveal important information about its solvation, diffusion, and intermolecular interactions.

For instance, an MD simulation in water would show how water molecules arrange themselves around the carboxylic acid and difluoro groups, providing insights into its solubility. If the molecule is a potential drug candidate, simulations with its target protein could elucidate the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Prediction of Reactivity, Selectivity, and Mechanistic Pathways using Computational Modeling

Computational modeling can be a powerful tool for predicting the reactivity of this compound and understanding the mechanisms of its potential reactions. By calculating transition state energies and reaction energy profiles, chemists can predict the feasibility and kinetics of different chemical transformations.

For example, computational models could be used to study the deprotonation of the carboxylic acid, the nucleophilicity of the carboxylate, or the potential for elimination reactions involving the fluorine atoms under specific conditions. This predictive capability can guide synthetic efforts and help in understanding the molecule's stability and degradation pathways.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in the fields of drug discovery and materials science. While experimental data is necessary to build these relationships, computational methods can play a significant role. By calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for this compound and its analogues, quantitative structure-activity/property relationship (QSAR/QSPR) models can be developed.

These models can then be used to predict the biological activity or physical properties of new, unsynthesized derivatives, thereby accelerating the design and optimization of molecules with desired characteristics. For instance, a QSAR model could correlate specific structural features of this compound derivatives with their inhibitory activity against a particular enzyme.

Future Perspectives and Emerging Research Avenues for 2 Ethyl 4,4 Difluorobutanoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The future viability of 2-Ethyl-4,4-difluorobutanoic acid as a versatile building block is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic approaches to structurally related fluorinated butanoic acids often rely on multi-step procedures that may involve harsh reagents or produce significant waste. For instance, the synthesis of related compounds like 4-bromo-4,4-difluorobutanoic acid has been achieved through the reaction of acrylic acid with dibromodifluoromethane. prepchem.com Similarly, ethyl 4,4-difluoro-3-oxobutanoate can be synthesized from ethyl acetate (B1210297) and ethyl difluoroacetate. chemicalbook.com

Future research will likely focus on greener alternatives. One promising avenue is the application of biocatalysis. The use of enzymes, such as lipases, for the hydrolysis of ester precursors under mild conditions has been reported for similar compounds like (2E)-4,4-difluorobut-2-enoic acid, achieving high conversion rates and simplifying purification. This approach not only reduces the reliance on harsh chemicals but also offers high selectivity and minimizes by-product formation.

Another key area for development is the use of flow chemistry. Continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. This technology is particularly advantageous for reactions that are difficult to control on a large scale in traditional batch reactors. The development of a robust flow synthesis for this compound would be a significant step towards its industrial-scale production.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalytic Hydrolysis | High selectivity, mild reaction conditions, reduced waste. | Immobilization of enzymes for reusability, optimization of reaction media. |

| Flow Chemistry | Enhanced safety, improved yield and purity, scalability. | Reactor design, optimization of residence time and temperature profiles. |

| Direct C-H Fluorination | Atom economy, reduced number of synthetic steps. | Development of selective and robust fluorinating agents. |

Advanced Computational Modeling for Rational Design of Novel Analogues

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel molecules with tailored properties. In the context of this compound, computational methods can be employed to predict the effects of structural modifications on its physicochemical and biological properties.

Density functional theory (DFT) calculations can be used to investigate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information can provide insights into its reactivity and potential interactions with biological targets. Molecular dynamics (MD) simulations can be used to study the conformational preferences of the molecule and its interactions with solvents and biomolecules.

These computational approaches can guide the synthesis of novel analogues with improved characteristics. For example, by modeling the binding of different analogues to a specific enzyme active site, researchers can identify modifications that are likely to enhance binding affinity or selectivity. This in-silico screening can significantly reduce the time and resources required for the experimental discovery of new drug candidates or functional materials.

Synergistic Approaches with Other Fluorine-Containing Building Blocks for Enhanced Properties

The combination of this compound with other fluorine-containing building blocks offers a promising strategy for creating novel molecules with enhanced and synergistic properties. The field of fluorine chemistry has produced a diverse array of fluorinated synthons that can be used to fine-tune the characteristics of a target molecule. nih.govresearchgate.net

For instance, the introduction of additional fluorine atoms or fluorinated functional groups, such as a trifluoromethyl group, can further modulate properties like acidity, lipophilicity, and metabolic stability. nih.gov The synergistic effect of multiple fluorine-containing moieties can lead to emergent properties that are not observed with a single type of fluorination. nih.gov

This building block approach allows for the modular construction of complex molecules with precisely controlled properties. researchgate.net By strategically combining this compound with other fluorinated fragments, researchers can access a vast chemical space and develop new materials and therapeutic agents with superior performance.

| Fluorinated Building Block | Potential Synergistic Effect | Example Application |

| Trifluoromethyl (CF₃) group | Increased metabolic stability and lipophilicity. nih.gov | Development of more potent and longer-lasting drug candidates. |

| Pentafluorophenyl (C₆F₅) group | Enhanced thermal and chemical stability. | Creation of robust polymers and materials for demanding applications. |

| Difluoromethylene (CF₂) group | Modulation of conformational preferences and electronic properties. | Design of enzyme inhibitors with improved binding affinity. |

Innovative Applications in Supramolecular Chemistry and Materials Science

The unique combination of a carboxylic acid head group and a fluorinated tail makes this compound a compelling building block for supramolecular chemistry and materials science. The carboxylic acid can participate in hydrogen bonding to form well-defined supramolecular assemblies, while the fluorinated segment can drive self-assembly through fluorous interactions.

These self-assembly processes can be exploited to create a variety of nanostructured materials, such as micelles, vesicles, and gels. The incorporation of fluorine can impart unique properties to these materials, such as high gas permeability and chemical inertness. For example, fluorinated surfactants are known for their exceptional surface activity and stability.

In the realm of materials science, this compound could be used as a monomer or additive in the synthesis of advanced polymers. The presence of fluorine can enhance the thermal stability, chemical resistance, and optical properties of polymers. Potential applications include the development of high-performance coatings, membranes, and electronic materials. The exploration of this compound in the context of liquid crystals and other functional materials also represents a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Ethyl-4,4-difluorobutanoic acid, and what reagents are critical for its preparation?

- Synthetic Routes :

- Substitution Reactions : Fluorination of butanoic acid derivatives using reagents like diethylaminosulfur trifluoride (DAST) or SF₄ to introduce fluorine atoms at the 4-position .

- Claisen Condensation : Ethyl difluoroacetate and ethyl acetate undergo condensation in the presence of a base (e.g., NaOEt) to form ethyl 4,4-difluoroacetoacetate, followed by hydrolysis to yield the acid .

- Key Reagents : Alkyl halides (for substitution), potassium permanganate (oxidation), and sodium borohydride (reduction) are commonly used .

Q. What analytical techniques are essential for structural characterization and purity assessment of this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H and ¹³C NMR elucidate the carbon backbone .

- X-ray Crystallography : Used to resolve stereochemical ambiguities; SHELX programs (e.g., SHELXL) are standard for refining crystal structures .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the difluoro substitution in this compound influence its binding to δ-opioid receptors in neuropharmacological studies?

- Mechanistic Insight : The electron-withdrawing effect of fluorine enhances metabolic stability and increases lipophilicity, improving receptor binding affinity. Studies show fluorinated analogs exhibit 2–3× higher binding affinity to δ-opioid receptors compared to non-fluorinated counterparts .

- Experimental Design :

- Radioligand binding assays using [³H]DAMGO.

- Competitive inhibition experiments to calculate IC₅₀ values .

Q. How can this compound be applied to create non-hydrolyzable phosphoserine analogs for studying protein phosphorylation?

- Methodology :

- The carboxylic acid group is converted to a phosphonate mimic via Arbuzov reaction with triethyl phosphite.

- The fluorinated backbone resists enzymatic hydrolysis, making it suitable for solid-phase peptide synthesis (SPPS) to study phosphorylation-dependent signaling .

Q. What contradictions exist in the reported biological activities of fluorinated butanoic acid derivatives, and how can they be resolved experimentally?

- Data Contradictions :

- Some studies report cytotoxicity in cancer cell lines (e.g., IC₅₀ = 50 µM in HeLa), while others note negligible effects .

- Resolution Strategies :

- Control for stereochemical purity (e.g., enantiomeric excess via chiral HPLC).

- Validate target engagement using CRISPR knockouts or siRNA silencing .

Key Recommendations for Researchers

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to avoid racemization in fluorinated analogs .

- Target Validation : Combine binding assays with functional studies (e.g., cAMP inhibition for GPCR targets) to confirm activity .

- Data Reproducibility : Cross-validate findings using orthogonal techniques (e.g., SPR alongside radioligand assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.